molecular formula C7H15NO3S B13462210 (1r,4r)-4-Aminocyclohexyl methanesulfonate

(1r,4r)-4-Aminocyclohexyl methanesulfonate

Cat. No.: B13462210
M. Wt: 193.27 g/mol
InChI Key: CYMRKKUYMLTNPP-UHFFFAOYSA-N
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Description

(1r,4r)-4-Aminocyclohexyl methanesulfonate is a chemical compound with a unique structure that includes a cyclohexane ring substituted with an amino group and a methanesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r,4r)-4-Aminocyclohexyl methanesulfonate typically involves the reaction of cyclohexylamine with methanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(1r,4r)-4-Aminocyclohexyl methanesulfonate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The compound can be reduced to form cyclohexylamine derivatives.

    Substitution: The methanesulfonate group can be substituted with other nucleophiles, such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Nitrocyclohexyl methanesulfonate or nitrosocyclohexyl methanesulfonate.

    Reduction: Cyclohexylamine derivatives.

    Substitution: Various substituted cyclohexyl methanesulfonates depending on the nucleophile used.

Scientific Research Applications

(1r,4r)-4-Aminocyclohexyl methanesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1r,4r)-4-Aminocyclohexyl methanesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the methanesulfonate group can participate in ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1r,4r)-4-Phenylcyclohexyl methanesulfonate: Similar structure but with a phenyl group instead of an amino group.

    (1r,4r)-4-Hydroxycyclohexyl methanesulfonate: Contains a hydroxy group instead of an amino group.

Uniqueness

(1r,4r)-4-Aminocyclohexyl methanesulfonate is unique due to the presence of both an amino group and a methanesulfonate group on the cyclohexane ring. This combination of functional groups allows for a diverse range of chemical reactions and interactions, making it a versatile compound for various applications.

Properties

IUPAC Name

(4-aminocyclohexyl) methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3S/c1-12(9,10)11-7-4-2-6(8)3-5-7/h6-7H,2-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYMRKKUYMLTNPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1CCC(CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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